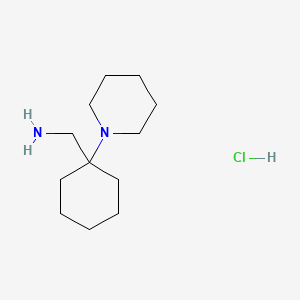
Malvidin-3-O-arabinoside chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malvidin-3-O-arabinoside chloride: is a type of anthocyanin, a class of flavonoid compounds responsible for the vibrant colors in many fruits and flowers. It is a glycoside derivative of malvidin, where an arabinose sugar molecule is attached to the malvidin structure. This compound is known for its antioxidant properties and is commonly found in various berries and grapes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of malvidin 3-arabinoside typically involves the glycosylation of malvidin with arabinose. This process can be carried out using various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation involves the use of glycosyltransferases to transfer the arabinose moiety to the malvidin molecule under mild conditions. Chemical synthesis, on the other hand, may involve the use of protective groups and catalysts to achieve the desired glycosylation .
Industrial Production Methods
Industrial production of malvidin 3-arabinoside often involves extraction from natural sources such as berries and grapes. The extraction process typically includes steps like solvent extraction, purification, and concentration. Solvents like methanol and ethanol are commonly used for the extraction of anthocyanins, followed by purification using techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Malvidin-3-O-arabinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methoxy groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can be used to oxidize malvidin 3-arabinoside, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce malvidin 3-arabinoside to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can introduce new functional groups
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of malvidin 3-arabinoside, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Malvidin-3-O-arabinoside chloride has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Its antioxidant properties make it a subject of study in cellular protection and anti-aging research.
Medicine: Research has shown its potential in preventing oxidative stress-related diseases, including cardiovascular diseases and certain cancers.
Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant benefits
Mecanismo De Acción
The mechanism of action of malvidin 3-arabinoside primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and autophagy .
Comparación Con Compuestos Similares
Malvidin-3-O-arabinoside chloride is similar to other anthocyanins like malvidin 3-glucoside and malvidin 3-galactoside. its unique arabinose moiety distinguishes it from these compounds. This structural difference can influence its solubility, stability, and biological activity. For instance, malvidin 3-arabinoside has been found to have higher solubility in water compared to its glucoside and galactoside counterparts .
List of Similar Compounds
- Malvidin 3-glucoside
- Malvidin 3-galactoside
- Delphinidin 3-arabinoside
- Cyanidin 3-arabinoside
Propiedades
Número CAS |
679429-95-9 |
|---|---|
Fórmula molecular |
C22H23ClO11 |
Peso molecular |
498.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C22H22O11.ClH/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21;/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27);1H/t13-,18-,20+,22-;/m0./s1 |
Clave InChI |
FXWDXPVECLXGRZ-XIGYXKQDSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B8271500.png)



![[2-Methyl-1-(pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B8271519.png)



